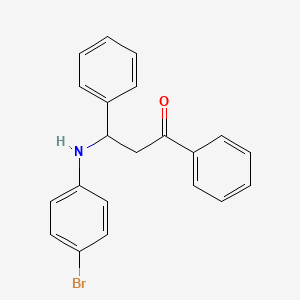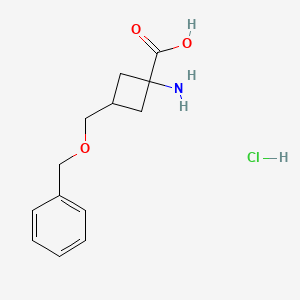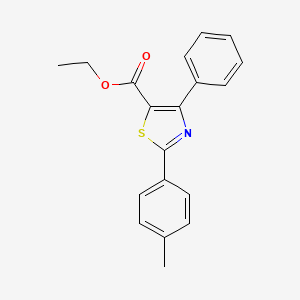![molecular formula C17H17N3S2 B2497136 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 339018-94-9](/img/structure/B2497136.png)
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C17H17N3S2 . Thienopyrimidine derivatives, such as this compound, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves different methods . For instance, substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat . Another method involved a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have various biological activities . They have been shown to inhibit various enzymes and pathways .Physical And Chemical Properties Analysis
The average mass of “2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is 327.467 Da and its monoisotopic mass is 327.086395 Da .Aplicaciones Científicas De Investigación
Anticancer Activity
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine: has demonstrated potent antiproliferative activity against several tumor cell lines. Notably, analogues 13 and 25d exhibited impressive IC50 values (around 1nM) and overcame P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). Mechanistic studies revealed that these compounds induce G2/M phase arrest, apoptosis, and inhibit tumor cell migration and invasion. The X-ray cocrystal structures of these inhibitors in complex with tubulin provide valuable insights .
EZH2 Inhibition
Structural modifications of tazemetostat led to the synthesis of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. Investigating their potential as epigenetic regulators could yield promising therapeutic strategies .
PDE4 Inhibition
Novel thieno[2,3-d]pyrimidines, including those fused with a cyclohexane ring, were designed as potential PDE4 inhibitors. The synthesis of these compounds involved key steps, and their inhibitory effects on phosphodiesterase 4 warrant further exploration in the context of inflammatory diseases and other related conditions .
Chemical Biology and Medicinal Chemistry
Researchers can leverage this compound’s unique scaffold for designing libraries of diverse analogues. By exploring structure-activity relationships, they may discover additional applications, such as enzyme inhibition, protein-protein interactions, or receptor modulation.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are Tubulin and EZH2 . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. EZH2 is an enzyme that plays a crucial role in gene regulation by adding methyl groups to histones, which can lead to the repression of gene expression.
Mode of Action
This compound interacts with its targets by inhibiting their function. It has been found to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle necessary for cell division. This leads to cell cycle arrest at the G2/M phase . As an EZH2 inhibitor, it prevents the methylation of histones, thereby affecting gene expression .
Biochemical Pathways
The inhibition of tubulin affects the cell cycle pathway , leading to cell cycle arrest . The inhibition of EZH2 affects the histone methylation pathway , leading to changes in gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.
Pharmacokinetics
The compound’s potent antiproliferative activity against various cancer cell lines suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . In particular, it has demonstrated potent antitumor activity against various cancer cell lines .
Direcciones Futuras
Thienopyrimidine derivatives continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . They are frequently used as molecular therapeutic targets because they play key roles in several signal transduction pathways . These findings indicate that thienopyrimidine derivatives would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-2-6-13(7-3-1)12-22-17-18-14-8-11-21-15(14)16(19-17)20-9-4-5-10-20/h1-3,6-8,11H,4-5,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHRPAQZAJCPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)
![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)
![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)
![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)
![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)


![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)
![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)
![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)
